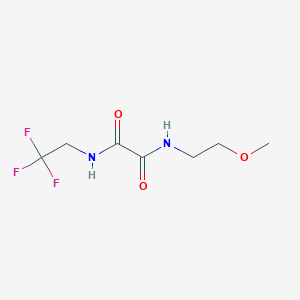![molecular formula C24H18F2N2O5 B2370193 2-amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 329737-37-3](/img/structure/B2370193.png)
2-amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule with the molecular formula C24H18F2N2O5 . It has a variety of functional groups, including two fluorine atoms, two amino groups, a methoxy group, and a carbonitrile group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrano[4,3-b]pyran core structure, which is a type of heterocyclic compound . It also contains a carbonitrile group (-C≡N), which is a strong, polar bond that can have significant effects on the compound’s reactivity .Scientific Research Applications
Anticancer Activity
The pyrano[4,3-b]pyran-3-carbonitrile scaffold has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound’s ability to inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways makes it an exciting candidate for further study .
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases. Preliminary studies suggest that this compound exhibits anti-inflammatory effects by modulating key inflammatory pathways. Researchers are exploring its potential in treating conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
Antioxidant Activity
The phenolic moiety in the structure contributes to its antioxidant properties. By scavenging free radicals and reducing oxidative stress, this compound may protect cells from damage. Investigations into its antioxidant potential continue, especially in the context of age-related diseases and neurodegenerative disorders .
Neuroprotective Effects
Emerging evidence suggests that this compound could have neuroprotective benefits. It may enhance neuronal survival, promote synaptic plasticity, and mitigate neurotoxicity. Researchers are keen on exploring its role in neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases .
Antimicrobial Activity
The 2-amino-4H-pyran-3-carbonitrile scaffold has demonstrated antimicrobial activity against bacteria, fungi, and even some viruses. Its mechanism of action involves disrupting microbial membranes or interfering with essential cellular processes. Scientists are investigating its potential as a novel antimicrobial agent .
Metabolic Disorders
Given its unique structure, this compound may influence metabolic pathways. Researchers are studying its effects on glucose metabolism, lipid homeostasis, and insulin sensitivity. Potential applications include managing type 2 diabetes and obesity-related complications .
properties
IUPAC Name |
2-amino-4-[3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O5/c1-12-7-20-22(24(29)32-12)21(16(10-27)23(28)33-20)13-3-5-18(30-2)14(8-13)11-31-19-6-4-15(25)9-17(19)26/h3-9,21H,11,28H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPOMCSTRZUSQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)COC4=C(C=C(C=C4)F)F)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


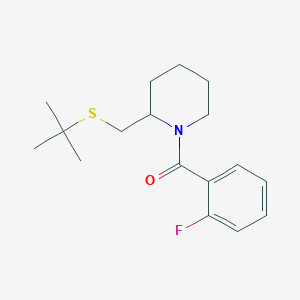
![[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2370117.png)
![N-(3,4-dichlorophenyl)-2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2370119.png)
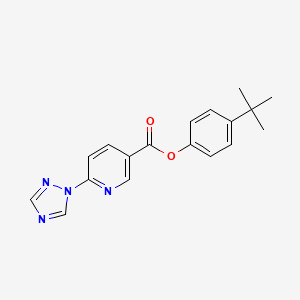
![2-(2-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2370124.png)
![4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2370125.png)
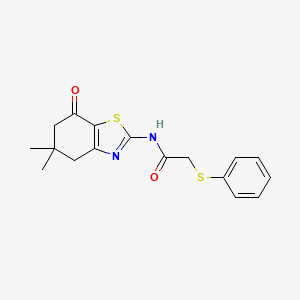

![2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2370129.png)
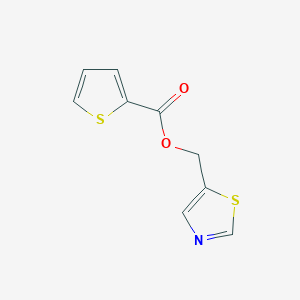
![3-[4-(Methylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2370131.png)
![7,9-dimethyl-1-(2-methylbenzyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2370132.png)
